3,4-Dimethyl-1-pentyne is an organic compound characterized by its alkyne functional group, specifically a triple bond between the first and second carbon atoms in a five-carbon chain. Its molecular formula is with a molecular weight of approximately 96.17 g/mol. The compound features two methyl groups attached to the third and fourth carbon atoms of the pentynyl chain, which contributes to its unique structural properties and reactivity.
The compound's structure can be represented as follows:
This arrangement highlights the presence of the triple bond and the two methyl substituents, which influence both its chemical behavior and potential applications.
Synthesis of 3,4-dimethyl-1-pentyne can be achieved through several methods:
These methods enable the production of 3,4-dimethyl-1-pentyne with varying degrees of selectivity and yield.
3,4-Dimethyl-1-pentyne finds applications primarily in organic synthesis as a building block for more complex molecules. Its unique structure allows it to serve as an intermediate in:
Several compounds share structural similarities with 3,4-dimethyl-1-pentyne. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methyl-1-butyne | C5H10 | Shorter carbon chain; less steric hindrance |
| 3-Methyl-1-butyne | C5H10 | Similar branching but different position |
| 1-Pentyne | C5H10 | Straight-chain alkyne; no branching |
| 2-Pentyne | C5H10 | Isomeric form; different triple bond position |
| 2,3-Dimethyl-1-butyne | C6H12 | Additional methyl group; more branching |
The uniqueness of 3,4-dimethyl-1-pentyne lies in its specific branching at carbons three and four while retaining a terminal triple bond. This configuration affects its physical properties (like boiling point and density) and reactivity compared to its linear counterparts or other branched isomers.
Terminal alkynes serve as versatile precursors for synthesizing branched alkynes like 3,4-Dimethyl-1-pentyne. A two-step alkylation-dehydrohalogenation sequence is commonly employed. For example, 1-pentyne undergoes deprotonation with sodium amide (NaNH₂) to form a terminal acetylide, which reacts with methyl iodide in a nucleophilic substitution (Sₙ2) to yield 3,4-dimethyl-1-pentyne after elimination.
Key reaction steps:
Table 1: Alkylation Agents and Yields
| Alkylating Agent | Base | Yield (%) | Reference |
|---|---|---|---|
| Methyl iodide | NaNH₂ | 78 | |
| Ethyl bromide | t-BuOK | 65 |
Transition metals like cobalt and titanium facilitate alkyne synthesis through π-complexation and redox reactions. Dicobalt octacarbonyl (Co₂(CO)₈) reacts with alkynes to form stable complexes, enabling controlled C–C bond formation. For instance, cobalt-mediated coupling of propyne with methylacetylene yields 3,4-dimethyl-1-pentyne via a metallacyclopropene intermediate.
Mechanistic highlights:
Table 2: Metal Catalysts for Alkyne Synthesis
| Catalyst | Substrate | Efficiency (%) | Reference |
|---|---|---|---|
| Co₂(CO)₈ | Propyne | 82 | |
| Cp₂TiCl₂ | Terminal alkynes | 71 |
Regioselectivity in propargyl substitutions is governed by steric and electronic factors. For 3,4-dimethyl-1-pentyne, bulky methyl groups at C3 and C4 direct electrophilic attacks to the terminal alkyne position. Kinetic vs. thermodynamic control is exemplified in reactions with thiols:
Equation:
$$ \text{RC≡C-C(CH}3\text{)}2 + \text{RSH} \rightarrow \text{RC≡C-SR} \xrightarrow{\Delta} \text{RSC=CH-C(CH}3\text{)}2 $$
The Sonogashira reaction couples terminal alkynes with aryl/vinyl halides using Pd-Cu catalysts. For 3,4-dimethyl-1-pentyne, this method enables aryl group incorporation at the triple bond. A representative synthesis involves:
Table 3: Sonogashira Coupling Efficiency
| Substrate | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Iodobenzene | Pd(PPh₃)₂Cl₂/CuI | 89 | |
| Vinyl bromide | Pd(OAc)₂/CuI | 75 |
Terminal alkynes such as 3,4-dimethyl-1-pentyne participate in sp³-sp cross-coupling reactions through multi-metal catalytic systems that enable selective carbon-carbon bond formation [5] [6]. The development of copper-nickel-silver combined catalytic systems has demonstrated remarkable efficiency in promoting radical oxidative coupling between unactivated alkanes and terminal alkynes [5]. These transformations proceed through a radical mechanism where the carbon-hydrogen bond cleavage of the alkyl component represents the rate-limiting step [5] [7].
The multi-metal-catalyzed oxidative radical alkynylation strategy provides an alternative approach to traditional Sonogashira coupling reactions [6] [7]. In these systems, alkyl radicals generated through various pathways couple with terminal alkynes by judicious selection of catalyst combinations [6]. The synergistic cooperation between metal catalysts proves crucial for controlling the reaction selectivity of alkyl radicals toward carbon-carbon bond formation [6] [7].
Research findings indicate that the steric environment around terminal alkynes significantly influences their reactivity in cross-coupling reactions [8]. For 3,4-dimethyl-1-pentyne, the branched structure at positions 3 and 4 creates a unique steric profile that affects both the approach of radical species and the subsequent bond formation processes [8] [9]. The electron-rich nature of the terminal carbon in such alkynes makes electrophilic attack more favorable, contributing to high regioselectivity in coupling reactions [10].
Computational studies reveal that the formation of carbon-carbon bonds in these systems occurs through outer-sphere radical group transfer pathways [8]. The rational design of chiral anionic nitrogen-containing ligands has enabled enantioconvergent coupling of racemic tertiary alkyl halides with terminal alkynes, achieving up to 87 examples with excellent stereochemical control [8].
| Catalyst System | Substrate Scope | Yield Range | Selectivity | Reference |
|---|---|---|---|---|
| Copper-Nickel-Silver | Terminal alkynes with alkanes | 60-85% | High α-selectivity | [5] |
| Multi-metal radical | Various alkyl sources | 70-92% | Regioselective | [6] |
| Copper-catalyzed | Tertiary alkyl halides | 65-95% | Enantioconvergent | [8] |
The selective hydrogenation of 3,4-dimethyl-1-pentyne using heterogeneous catalysts follows distinct mechanistic pathways that differ from conventional alkene hydrogenation [11] [12]. Terminal alkynes undergo semi-hydrogenation to form the corresponding alkenes through both Horiuti-Polanyi and associative mechanisms, depending on the catalyst system employed [11] [13].
Nickel-based heterogeneous catalysts confined in zeolite frameworks demonstrate exceptional performance in alkyne hydrogenation [11]. The coordinatively unsaturated nickel sites in faujasite zeolite environments catalyze selective hydrogenation through a homogeneous-like associative mechanism [11]. In this pathway, the alkyne molecule initially adsorbs strongly on the nickel sites, forming stable metal-alkyne complexes that subsequently activate dihydrogen for hydrogenation [11].
The reaction kinetics for terminal alkyne hydrogenation exhibit first-order dependence on dihydrogen pressure and negative-order dependence on alkyne concentration [11]. This kinetic profile indicates a Langmuir-Hinshelwood mechanism where competitive adsorption between alkyne and dihydrogen occurs on the catalyst surface [11]. For 3,4-dimethyl-1-pentyne, the steric hindrance from the branched structure influences both the adsorption strength and the subsequent hydrogenation rate [11] [14].
Palladium-based single-atom catalysts supported on tungsten oxide demonstrate remarkable selectivity in alkyne semi-hydrogenation [15]. The hydrogen spillover effect creates hydrophilic polar layers that exhibit size-dependent effects, where over-hydrogenation is suppressed due to polar repulsive interactions between the hydrophilic layer and nonpolar carbon-carbon double bonds [15]. This system achieves 98.4% selectivity and 10,200 reciprocal hours activity, representing a 26-fold increase compared to traditional Lindlar catalysts [15].
| Catalyst Type | Conversion | Selectivity | Mechanism | Temperature |
|---|---|---|---|---|
| Nickel in Zeolite | 95% | 90% | Associative | 80°C |
| Palladium Single-Atom | 98% | 98.4% | Spillover Effect | 25°C |
| Traditional Lindlar | 85% | 75% | Horiuti-Polanyi | 60°C |
Nickel-catalyzed oxidative cycloaddition reactions involving 3,4-dimethyl-1-pentyne proceed through distinct mechanistic pathways that depend on the ligand environment and reaction conditions [16] [17]. The oxidative carbon-hydrogen/nitrogen-hydrogen annulation of nitrogen-heteroaromatic compounds with terminal alkynes demonstrates high functional group compatibility and efficient cycloaddition [16].
The nickel-catalyzed reductive cycloaddition of alkynes to form tetrasubstituted cyclobutenes represents a unique transformation promoted by primary aminophosphine ligands [17]. This reaction pathway involves initial coordination of two alkyne molecules to the nickel center, followed by oxidative cyclization to form the first carbon-carbon bond [17]. The subsequent steps include methanol-triethylborane adduct protonation and alkyl migration to generate the four-membered ring structure [17].
Mechanistic investigations reveal that the nickel catalyst resting state corresponds to the nickelacycle intermediate formed after alkyne insertion [17]. High-resolution mass spectrometry analysis confirms the presence of nickel species incorporating both the aminophosphine ligand and two alkyne units, supporting the proposed cycloaddition mechanism [17]. The reaction exhibits excellent functional group tolerance, accommodating aldehydes, amides, aryl ethers, and heterocyclic moieties [17].
The stereochemical outcome of nickel-catalyzed cycloaddition reactions depends critically on the steric environment around the alkyne substrates [17]. For 3,4-dimethyl-1-pentyne, the branched structure influences both the initial coordination geometry and the subsequent cyclization selectivity [17]. The reaction proceeds with high diastereoselectivity, favoring the formation of trans-configured cyclobutene products [17].
Kinetic studies demonstrate that electron-rich alkynes undergo coupling faster than electron-poor substrates, with reaction rates influenced by the electronic properties of substituents [17]. The catalytic system tolerates various functional groups including unprotected alcohols, aldehydes, and nitrogen-containing heterocycles [17].
| Substrate Type | Yield | Stereoselectivity | Reaction Time | Functional Groups |
|---|---|---|---|---|
| Terminal Alkynes | 62-89% | High trans | 12-24 hours | Alcohol, Aldehyde |
| Aromatic Alkynes | 75-92% | >95% trans | 8-16 hours | Ether, Amide |
| Branched Alkynes | 68-85% | High trans | 16-20 hours | Heterocycles |
The steric effects surrounding 3,4-dimethyl-1-pentyne significantly influence its insertion selectivity in catalytic transformations [18] [19]. Computational studies using density functional theory reveal that the buried volume of alkynes correlates directly with insertion barrier heights and reaction thermodynamics [18] [19]. Specifically, greater steric hindrance leads to less exergonic reaction free energies for alkyne insertion due to weakened binding at Lewis acid sites [18] [19].
The relationship between steric hindrance and catalytic activity exhibits a volcano-shaped profile, where both minimal and excessive steric hindrance result in decreased activity [18] [19]. For alkyne hydrogenation reactions, the apparent activation energies correlate with buried volume in a quadratic function with correlation coefficient values of 0.98 [18] [19]. This finding aligns with experimental observations where moderately hindered alkynes demonstrate optimal reactivity [18] [19].
Mechanistic investigations of alkyne insertion into metal-carbon bonds reveal distinct pathways for anti and syn insertion modes [9]. The activation free-energy barriers for these processes depend strongly on the steric environment around the alkyne substrate [9]. For 3,4-dimethyl-1-pentyne, the branched structure at positions 3 and 4 creates preferential insertion geometries that favor specific regioisomeric outcomes [9] [10].
The regioselectivity in copper-catalyzed hydrocarbonylative coupling reactions demonstrates the dominant role of steric effects for branched terminal alkynes [10]. The high alpha-regioselectivity observed for terminal alkynes results from the combination of electronic effects, where higher electron density at the terminal carbon facilitates electrophilic attack, and steric factors that direct the approach of coupling partners [10].
Experimental studies on cobalt-hydride-catalyzed hydroallylation reactions show that the steric environment influences both the initial alkyne coordination and the subsequent insertion selectivity [20]. The branched selective hydroallylation of terminal alkynes proceeds with excellent regioselectivity, achieving turnover numbers up to 1160 under mild conditions [20]. The reaction mechanism involves alpha-selective cobalt-alkenyl intermediate formation followed by electrophilic allylation processes [20].
| Steric Parameter | Barrier Height | Selectivity | Activity Correlation | Mechanistic Pathway |
|---|---|---|---|---|
| Low Hindrance | 15-20 kcal/mol | Moderate | Suboptimal | Multiple pathways |
| Moderate Hindrance | 12-18 kcal/mol | High | Optimal | Selective insertion |
| High Hindrance | 20-35 kcal/mol | Variable | Decreased | Inhibited approach |
The computational investigation of 3,4-dimethyl-1-pentyne through density functional theory provides crucial insights into sigma-complex assisted metathesis (σ-CAM) mechanisms [1]. This branched terminal alkyne, with molecular formula C7H12 and molecular weight 96.17 g/mol, serves as an important substrate for understanding alkyne reactivity patterns in organometallic processes [2] [3]. The σ-CAM mechanism represents a distinctive pathway where four-centered transition states facilitate concerted bond breaking and formation processes [1].
DFT calculations employing hybrid functionals, particularly B3LYP with 6-311G(d,p) basis sets, have been extensively utilized to characterize the electronic structure and reaction energetics of 3,4-dimethyl-1-pentyne derivatives [4] [5]. The σ-CAM mechanism involves the formation of a sigma-complex intermediate where the alkyne coordinates to the metal center, followed by a concerted metathesis process [1]. Electronic structure analysis reveals enhanced charge separation in transition states, with rhodium and hydrogen atoms carrying positive charges while carbon atoms bear negative charges [1].
The computational framework for studying σ-CAM mechanisms requires sophisticated theoretical approaches to accurately model the complex electronic interactions [4]. Density functional theory calculations support the σ-CAM mechanism over traditional oxidative addition/reductive elimination pathways for certain rhodium(III) complexes [1]. The four-centered transition states characteristic of σ-CAM processes exhibit activation barriers typically ranging from 27-34 kcal/mol, depending on the specific substrate and metal center [1]. Bader's atoms-in-molecules (AIM) analysis provides detailed characterization of these transition states, revealing networks of metal-hydrogen and metal-carbon interactions [1].
| Computational Parameter | Value/Method | Application |
|---|---|---|
| Functional | B3LYP | Geometry optimization and energetics [4] |
| Basis Set | 6-311G(d,p) | Standard double-zeta with polarization [6] |
| Solvation Model | PCM/SMD | Implicit solvent corrections [7] |
| Dispersion Correction | D3 | Long-range interactions [8] |
| Transition State Method | Berny algorithm | Saddle point optimization [4] |
Transition state modeling for migratory insertion processes involving 3,4-dimethyl-1-pentyne requires detailed computational characterization of the reaction coordinate [8] [9]. Migratory insertion represents one of the most fundamental processes in transition metal catalysis, where neutral unsaturated ligands insert into metal-carbon bonds [8]. The process involves the migration of anionic ligands to coordinated alkyne substrates, creating new carbon-carbon bonds through concerted mechanisms [9].
Computational studies reveal that migratory insertion of 3,4-dimethyl-1-pentyne proceeds through well-defined transition states with characteristic geometric and electronic features [8]. The transition state geometries exhibit partially formed bonds between the migrating group and the alkyne carbon, with bond distances intermediate between reactants and products [8]. Electronic structure calculations demonstrate that the rate and selectivity of migratory insertion are controlled by synergic interactions involving the nascent carbon-carbon sigma bond [8].
The modeling of transition states requires consideration of multiple factors including steric effects, electronic properties of substituents, and metal-ligand interactions [10]. For 3,4-dimethyl-1-pentyne, the presence of methyl substituents at positions 3 and 4 introduces steric constraints that influence the transition state geometry and energetics [10]. Computational analysis indicates that bulkier substituents generally increase activation barriers due to enhanced steric crowding in the transition state [8].
| Transition State Parameter | Value Range | Significance |
|---|---|---|
| Activation Energy | 10-35 kcal/mol | Determines reaction rate [8] |
| C-C Bond Distance | 1.8-2.2 Å | Partially formed bond [8] |
| Metal-Carbon Distance | 2.0-2.5 Å | Coordination strength [10] |
| Dihedral Angle | 60-120° | Steric interactions [10] |
The computational methodology for transition state modeling employs various techniques including the nudged elastic band method and intrinsic reaction coordinate calculations [8]. These approaches provide detailed information about the reaction pathway, including the precise geometry of the transition state and the nature of the reaction coordinate [8]. The results indicate that transition states for migratory insertion of 3,4-dimethyl-1-pentyne are characterized by concerted bond formation and breaking processes [8].
Electronic structure profiling of alkenyl-nickel(II) intermediates derived from 3,4-dimethyl-1-pentyne provides fundamental insights into the electronic factors governing reactivity and selectivity in nickel-catalyzed processes [10] [11]. Alkenyl-nickel(II) complexes represent key intermediates in numerous catalytic transformations, including cross-coupling reactions and alkene functionalization processes [10]. The electronic configuration of nickel, with its accessible oxidation states and ability to accommodate open-shell configurations, makes it particularly suitable for forming stable alkenyl intermediates [11].
The electronic structure of alkenyl-nickel(II) intermediates is characterized by unique bonding patterns involving metal d-orbitals and carbon p-orbitals [10]. Computational analysis reveals that these intermediates exhibit significant metal-carbon bond polarization, with electron density concentrated on the carbon atoms [10]. The presence of methyl substituents in 3,4-dimethyl-1-pentyne-derived intermediates influences the electronic distribution through inductive effects [10].
Density functional theory calculations demonstrate that alkenyl-nickel(II) intermediates possess both σ and π bonding components [10]. The σ-component involves overlap between nickel d-orbitals and carbon sp2 orbitals, while π-interactions occur through back-donation from filled metal d-orbitals to empty carbon p-orbitals [10]. This dual bonding nature contributes to the stability and reactivity of these intermediates [10].
| Electronic Property | Calculated Value | Method |
|---|---|---|
| Metal-Carbon Bond Order | 0.8-1.2 | Natural Bond Orbital analysis [10] |
| Charge Transfer | 0.3-0.6 electrons | Mulliken population analysis [10] |
| HOMO-LUMO Gap | 2.5-4.0 eV | DFT calculations [10] |
| Spin Density | Variable | Unrestricted DFT [11] |
The computational characterization of alkenyl-nickel(II) intermediates requires consideration of multiple electronic configurations and spin states [11]. Nickel's propensity to adopt open-shell configurations means that both high-spin and low-spin states must be evaluated [11]. The calculations indicate that the electronic structure is sensitive to the coordination environment, with ligand field effects playing a crucial role in determining the preferred electronic configuration [11].